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Calcium Channel antagonist 3

Cat. No.: B10816879
M. Wt: 426.5 g/mol
InChI Key: JPAQHVPMJBXAMI-UHFFFAOYSA-N
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Description

Historical Perspectives on Calcium Channel Antagonism Research

The concept of calcium's role in muscle contraction dates back to the work of Sidney Ringer in 1883. nih.gov However, a deeper understanding of its intracellular function began to emerge in the 1940s through experiments by Kamada in Japan and Heibrunn in the USA. nih.gov The pharmacological investigation into agents that modulate calcium function commenced in the mid-1960s. nih.govnih.gov

The discovery of calcium channel blockers, initially termed "calcium antagonists," was a serendipitous outcome of research programs screening for coronary vasodilators in the early 1960s. nih.govderangedphysiology.com Researchers observed that certain compounds, such as the phenylalkylamine derivative verapamil (B1683045), mimicked the cardiac effects of calcium withdrawal. researchgate.net In 1969, the term "calcium antagonist" was formally introduced to describe this novel class of drugs. researchgate.net

Subsequent research in the 1960s on diphenylpiperazines, which were being evaluated for their ability to dilate coronary arteries, revealed that their vasodilatory effects stemmed from the blockade of calcium entry into vascular smooth muscle cells. nih.govnih.gov Further studies with cinnarizine (B98889) helped to better define this antagonistic action. nih.gov The development of dihydropyridines, such as nifedipine (B1678770), in the 1970s, along with radioligand binding and electrophysiological studies, conclusively identified L-type voltage-gated calcium channels as the cellular targets for these drugs. nih.govnih.gov This led to the adoption of the more precise term "calcium channel blocker." nih.gov The therapeutic applications of these agents became widespread in the 1980s. nih.gov

Overview of Voltage-Gated Calcium Channels (CaV) as Pharmacological Targets

Voltage-gated calcium channels are key transducers that convert changes in cell surface membrane potential into intracellular calcium signals. guidetopharmacology.org There are ten known members of the voltage-gated calcium channel family in mammals, each with distinct physiological roles. guidetopharmacology.org These channels are classified into several subtypes, including L-type, T-type, N-type, P/Q-type, and R-type, based on their pharmacological and electrophysiological properties. ucl.ac.uknih.gov

The primary structure of a voltage-gated calcium channel consists of a pore-forming α1 subunit, which is associated with auxiliary subunits (α2δ, β, and γ). nih.govresearchgate.net The α1 subunit forms the central pore, contains the voltage sensor and the selectivity filter, and is the binding site for calcium channel antagonists. guidetopharmacology.org The diversity in α1 subunits is the primary source of the pharmacological and electrophysiological differences among calcium channel types. guidetopharmacology.org

Different CaV channel subtypes represent valuable targets for various therapeutic areas. nih.gov L-type channels are prominent in the cardiovascular system and are the primary targets for widely used antihypertensive drugs. ucl.ac.uknih.gov N-type channels are crucial in neurotransmitter release and are targets for pain management. ucl.ac.ukeurekaselect.com T-type channels are implicated in conditions like epilepsy and pain. nih.gov The auxiliary subunit α2δ-1 is the target for gabapentinoid drugs used in treating neuropathic pain and certain types of epilepsy. ucl.ac.uknih.gov

The table below summarizes the major types of voltage-gated calcium channels and their primary functions and locations.

Channel TypePrimary Location(s)Key Physiological Functions
L-type (CaV1.x) Skeletal muscle, smooth muscle, cardiac muscle, endocrine cells, neuronsExcitation-contraction coupling, vasodilation/constriction, cardiac contractility, hormone secretion
N-type (CaV2.2) NeuronsNeurotransmitter release
P/Q-type (CaV2.1) NeuronsNeurotransmitter release
T-type (CaV3.x) Neurons, cardiac pacemaker cellsNeuronal firing patterns, cardiac rhythm
R-type (CaV2.3) Neurons, other cell typesVarious, including neurotransmitter release

Fundamental Concepts of Calcium Influx Modulation by Antagonists

Calcium channel antagonists, or calcium channel blockers, function by inhibiting the influx of Ca2+ through voltage-gated calcium channels. consensus.appconsensus.app By binding to these channels, they reduce the probability of the channel opening in response to membrane depolarization, thereby decreasing the amount of calcium entering the cell. wikipedia.orgcvpharmacology.com This reduction in intracellular calcium concentration interferes with various calcium-dependent cellular processes. tg.org.au

The primary therapeutic effects of calcium channel antagonists in the cardiovascular system are a result of their action on L-type calcium channels in vascular smooth muscle and cardiac muscle. cvpharmacology.comnih.gov In vascular smooth muscle, the blockade of calcium entry leads to relaxation of the muscle cells, resulting in vasodilation (a widening of the arteries). consensus.appwikipedia.org This vasodilation reduces systemic vascular resistance, which in turn lowers blood pressure. cvpharmacology.com

In cardiac muscle, calcium channel antagonists can have several effects. They can reduce the force of myocardial contraction, an effect known as negative inotropy. consensus.appwikipedia.org By acting on the sinoatrial (SA) and atrioventricular (AV) nodes, where action potentials are more dependent on calcium influx, some antagonists can slow the heart rate (negative chronotropy) and decrease the speed of electrical conduction within the heart (negative dromotropy). wikipedia.orgcvpharmacology.com

Different classes of calcium channel antagonists exhibit varying degrees of selectivity for cardiac versus vascular L-type calcium channels. For instance, dihydropyridines are generally more selective for vascular smooth muscle, while phenylalkylamines and benzothiazepines have more pronounced effects on the heart. derangedphysiology.com This selectivity is influenced by factors such as the chemical structure of the drug and the state of the calcium channel (resting, open, or inactivated). nih.gov The "modulated receptor hypothesis" helps to explain how the affinity of these drugs can vary depending on the membrane potential of the cell. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O4S B10816879 Calcium Channel antagonist 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-benzyl-3-methyl-5-(3-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-16-7-6-12-25(15-16)30(27,28)19-10-11-21-20(13-19)17(2)22(29-21)23(26)24-14-18-8-4-3-5-9-18/h3-5,8-11,13,16H,6-7,12,14-15H2,1-2H3,(H,24,26)

InChI Key

JPAQHVPMJBXAMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Structural and Mechanistic Classification of Calcium Channel Antagonists

Major Chemical Classes and Their Distinctive Pharmacological Profiles

Calcium channel antagonists are broadly categorized into two main groups: dihydropyridines and non-dihydropyridines. bhf.org.ukmdpi.com The non-dihydropyridine class is further subdivided into phenylalkylamines and benzothiazepines. wikipedia.org These classes are distinguished by their chemical structures, which in turn dictate their binding sites on the L-type calcium channels and their resulting physiological effects. mdpi.comoup.comtg.org.au

Dihydropyridine (B1217469) Antagonists

Dihydropyridines are the most smooth muscle selective class of CCBs. cvpharmacology.com Due to their high vascular selectivity, they are primarily used to reduce systemic vascular resistance and arterial pressure. cvpharmacology.com They exert their effects by binding to a specific site on the L-type calcium channel, leading to vasodilation. oup.comoup.com This class of drugs has little to no effect on cardiac nodal tissue. oup.com

The pharmacological profile of dihydropyridines is characterized by potent arterial vasodilation, which leads to a reduction in blood pressure. tg.org.au This vasodilation can sometimes trigger a reflex activation of the sympathetic nervous system, resulting in an increased heart rate and cardiac output. hse.ie However, longer-acting formulations have been developed to mitigate these reflex effects. tg.org.au Dihydropyridines are particularly effective against large vessel stiffness. wikipedia.org

FeatureDescription
Primary Action Arterial vasodilation tg.org.au
Vascular Selectivity High cvpharmacology.comoup.com
Cardiac Effects Minimal direct effects on myocardium and conduction oup.comoup.com
Reflex Tachycardia Can occur, especially with short-acting formulations oup.comhse.ie

Examples of dihydropyridine antagonists include nifedipine (B1678770), amlodipine (B1666008), and felodipine. tg.org.au

Phenylalkylamine Antagonists

Phenylalkylamines are relatively selective for the myocardium. cvpharmacology.com They exhibit their effects by binding to a different site on the L-type calcium channel compared to dihydropyridines. oup.com This class has significant negative inotropic (reducing the force of contraction) and chronotropic (reducing the heart rate) effects. wikipedia.org

The pharmacological profile of phenylalkylamines is dominated by their effects on the heart. wikipedia.org They reduce myocardial oxygen demand and can reverse coronary vasospasm. cvpharmacology.com Their vasodilatory effects are less pronounced compared to dihydropyridines, which results in less reflex tachycardia. wikipedia.org

FeatureDescription
Primary Action Myocardial depression wikipedia.org
Vascular Selectivity Low oup.com
Cardiac Effects Significant negative inotropic and chronotropic effects wikipedia.orgcvpharmacology.com
Reflex Tachycardia Minimal wikipedia.org

Verapamil (B1683045) is the prototypical drug in this class. kup.atcvpharmacology.com

Benzothiazepine (B8601423) Antagonists

Benzothiazepines represent an intermediate class between dihydropyridines and phenylalkylamines in terms of their selectivity for vascular calcium channels. wikipedia.orgcvpharmacology.com They bind to a distinct site on the L-type calcium channel. oup.com

The pharmacological profile of benzothiazepines includes both cardiac depressant and vasodilator actions. wikipedia.orgcvpharmacology.com This dual action allows them to reduce arterial pressure without causing the same degree of reflex cardiac stimulation as dihydropyridines. cvpharmacology.com

FeatureDescription
Primary Action Both myocardial depression and vasodilation wikipedia.orgcvpharmacology.com
Vascular Selectivity Intermediate cvpharmacology.com
Cardiac Effects Moderate negative inotropic and chronotropic effects cvpharmacology.com
Reflex Tachycardia Less than dihydropyridines cvpharmacology.com

Diltiazem (B1670644) is the primary example of a benzothiazepine antagonist. kup.atcvpharmacology.com

Mechanism-Based Categorization of Antagonists

Beyond their chemical classification, calcium channel antagonists can also be categorized based on their mechanism of action, particularly their selectivity for different types of calcium channels and their state-dependent interactions. oup.com While the three major classes primarily act on L-type calcium channels, some newer agents exhibit effects on other types, such as T-type and N-type channels. kup.ate-jcpp.org

The interaction of these drugs with the calcium channel is also "state-dependent," meaning their binding affinity can be influenced by whether the channel is in a resting, open, or inactivated state. oup.com This property can contribute to the tissue selectivity and specific pharmacological effects of different antagonists. For instance, some drugs may preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent in rapidly firing cells, such as those in the heart.

The development of agents with different channel subtype selectivity and state-dependent interactions continues to be an area of active research, aiming to produce more targeted therapies with improved efficacy and fewer side effects.

Molecular Mechanisms of Voltage Gated Calcium Channel Antagonism

Antagonist Interaction with Channel Subunits and Binding Sites

VGCCs are complex heteromultimeric proteins, but the primary target for most antagonists is the pore-forming α1 subunit. researchgate.netnih.gov This subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The α1 subunit forms the central pore and contains the voltage-sensing machinery. tandfonline.com Antagonists bind to specific receptor sites on this subunit, leading to the modulation of channel activity.

Three main classes of organic calcium channel blockers—phenylalkylamines, dihydropyridines, and benzothiazepines—bind to distinct, yet allosterically coupled, receptor sites on the α1 subunit of L-type calcium channels. nih.govacs.org

Phenylalkylamines (e.g., Verapamil): These compounds typically bind to a receptor site located in the central cavity of the pore, on the intracellular side of the selectivity filter. nih.govresearchgate.net Their binding physically obstructs the ion permeation pathway. researchgate.net Key amino acid residues in the IVS6 and IIIS6 transmembrane segments are critical for high-affinity binding.

Dihydropyridines (e.g., Nifedipine (B1678770), Amlodipine): In contrast to pore blockers, dihydropyridines bind to a site on the external, lipid-facing surface of the pore module, often at the interface between two subunits. nih.govresearchgate.netacs.org This binding site is located within the fenestration enclosed by the pore-forming segments in repeats III and IV. tandfonline.com

Benzothiazepines (e.g., Diltiazem): Diltiazem (B1670644) and related compounds are thought to bind to a site that overlaps with the phenylalkylamine receptor site within the central cavity of the channel pore, effectively blocking ion conduction. researchgate.net

Table 1: Primary Receptor Sites of Calcium Channel Antagonists on the α1 Subunit
Antagonist ClassExample CompoundPrimary Binding LocationKey Interacting Segments
PhenylalkylaminesVerapamil (B1683045)Central cavity of the pore (intracellular side) nih.govresearchgate.netIVS6, IIIS6
DihydropyridinesNifedipine, Amlodipine (B1666008)External, lipid-facing surface of the pore module nih.govresearchgate.netacs.orgSegments in Repeats III and IV tandfonline.com
BenzothiazepinesDiltiazemCentral cavity of the pore (overlaps with phenylalkylamine site) researchgate.netNot explicitly detailed

Dihydropyridines are classic examples of allosteric modulators. nih.govacs.org Their binding to the external surface of the channel induces a conformational change that is transmitted to the selectivity filter. researchgate.netacs.org This allosteric effect can lead to an asymmetric conformation of the selectivity filter, where a partially dehydrated Ca2+ ion interacts strongly with one subunit, effectively blocking the pore. nih.govresearchgate.net This mechanism highlights that antagonism can be achieved without direct physical occlusion of the pore. tandfonline.com The binding of one class of drug can also allosterically influence the binding of another; for instance, amlodipine can alter the binding of diltiazem. researchgate.net

Phenylalkylamines and benzothiazepines are considered direct pore blockers. nih.govacs.org By binding within the central cavity of the pore, these molecules physically obstruct the pathway for calcium ions. researchgate.netacs.org For example, crystallographic studies with a verapamil analog show it binding on the intracellular side of the selectivity filter, directly blocking the ion-conducting pathway. nih.gov Similarly, some peptide toxins act as pore blockers by binding within the outer vestibule of the pore. acs.org

Allosteric Modulation of Channel Function

State-Dependent Binding and Channel Gating

The affinity of many calcium channel antagonists for their receptor sites is not constant but depends on the conformational state of the channel (resting, open, or inactivated). ahajournals.orgpnas.org This property, known as state-dependent binding, is a key determinant of their therapeutic action.

Dihydropyridines show a strong preference for the inactivated state of the calcium channel. ahajournals.org This means they bind more tightly when the channel is already non-conducting due to depolarization. This state-dependent difference in affinity can be substantial, with binding to inactivated channels being approximately one thousand times stronger than to resting channels. ahajournals.org

Phenylalkylamines also exhibit state-dependent binding, with their blocking effect accumulating during repetitive depolarization, a phenomenon known as use-dependence or frequency-dependence. pnas.org They are thought to access their binding site when the channel is in the open state and then stabilize the inactivated state. pnas.org The rate of channel inactivation can, in turn, influence the apparent sensitivity to these drugs. pnas.org Verapamil has been shown to preferentially bind to the open/inactivated conformation of the channel. researchgate.net

Influence on Channel Conformation and Selectivity Filter Dynamics

The binding of antagonists can induce significant conformational changes in the channel protein. As mentioned, dihydropyridine (B1217469) binding allosterically distorts the selectivity filter. researchgate.netacs.org This alters the precise arrangement of amino acids that are critical for selecting calcium ions over other cations, thereby inhibiting permeation. Molecular dynamics simulations have shown that the binding of some peptide blockers can disrupt the selectivity filter, causing a large conformational change that leads to channel inactivation. acs.org

Role of Auxiliary Subunits in Antagonist Action

While the α1 subunit is the primary drug target, auxiliary subunits (α2δ, β, and γ) play crucial roles in modulating channel trafficking, expression, and gating properties, which can indirectly influence antagonist action. tandfonline.comresearchgate.netnih.gov

The β subunit , which binds to the intracellular loop between domains I and II of the α1 subunit, is critical for trafficking the channel to the plasma membrane and modulates its gating properties. nih.govtandfonline.com The specific β subunit isoform co-expressed with the α1 subunit can alter the channel's kinetic and voltage-dependent properties, thereby potentially affecting the efficacy of state-dependent blockers. nih.gov Small molecules that disrupt the interaction between the α1 and β subunits can suppress channel trafficking and function. pnas.org

The α2δ subunit is an extracellular protein that also enhances channel expression at the cell surface and modulates its biophysical properties. researchgate.netmdpi.comnih.gov It can influence the voltage-dependence of activation and inactivation. nih.gov The drugs gabapentin (B195806) and pregabalin (B1679071) exert their effects by binding to the α2δ subunit, which can disrupt the trafficking of the calcium channel complex to the membrane. pnas.org

The γ subunit , primarily associated with the CaV1.1 channel in skeletal muscle, interacts with the voltage-sensing domain of repeat IV (VSDIV). tandfonline.com This interaction can influence the conformational changes associated with channel gating and could potentially modulate antagonist effects. tandfonline.com

Table 2: Influence of Auxiliary Subunits on Calcium Channel Function and Antagonist Action
Auxiliary SubunitPrimary Interaction Site on α1 SubunitKey FunctionsInfluence on Antagonist Action
β (beta)Intracellular loop between domains I and II nih.govtandfonline.comEnhances trafficking to plasma membrane, modulates gating kinetics and voltage dependence. nih.govtandfonline.comCan alter the efficacy of state-dependent antagonists by modifying channel gating. nih.gov Disruption of α1-β interaction inhibits channel function. pnas.org
α2δ (alpha-2-delta)Extracellular loops researchgate.netIncreases channel density at the plasma membrane, modulates activation and inactivation. researchgate.netmdpi.comnih.govTarget for gabapentinoids, which disrupt channel trafficking. pnas.org Modulates voltage-dependence, which can affect state-dependent blockers. nih.gov
γ (gamma)Voltage-sensing domain of repeat IV (VSDIV) tandfonline.comModulates channel properties, particularly in skeletal muscle. tandfonline.comMay impact conformational changes during gating, potentially influencing antagonist binding. tandfonline.com

Compound Names Mentioned

Amlodipine

Diltiazem

Gabapentin

Nifedipine

Pregabalin

Verapamil

α2δ Subunit Interactions

The α2δ subunit plays a significant role in the function of VGCCs by promoting the trafficking of the channel complex to the cell membrane, thereby increasing current density and modulating the channel's kinetic properties. tandfonline.comnih.govresearchgate.net This subunit is a key target for a class of drugs known as gabapentinoids, which includes compounds like gabapentin and pregabalin. wikipedia.orgwikipedia.org

The mechanism of action for gabapentinoids is not a direct, acute block of the calcium channel's pore. pnas.org Instead, these drugs bind to an exofacial site on the α2δ-1 and α2δ-2 subunits. pnas.org This binding is essential for their therapeutic effects, particularly in the context of neuropathic pain. nih.govpnas.org Research has shown that the analgesic properties of pregabalin and gabapentin are mediated through their interaction with the α2δ-1 subunit. pnas.org

Chronic exposure to gabapentin has been demonstrated to inhibit calcium currents by impairing the trafficking of the α2δ subunit and, consequently, the entire VGCC complex to the plasma membrane. pnas.org This action appears to occur at an intracellular location, as it requires the drug to be taken up by the cell. pnas.org The effect is specific, as mutations in the α2δ-1 and α2δ-2 subunits that prevent gabapentin binding also prevent its inhibitory action on channel trafficking. pnas.org For instance, a single amino acid substitution, arginine 217 to alanine (B10760859) (R217A) in the α2δ-1 subunit, significantly reduces gabapentin binding. nih.gov Mice with this mutation show a lack of response to the analgesic effects of gabapentin and pregabalin, confirming the subunit as the primary target. pnas.org

Furthermore, the α2δ-1 subunit can interact with other proteins, such as thrombospondins, to promote the formation of excitatory synapses, a process that is also inhibited by gabapentin. nih.gov This suggests that the therapeutic effects of α2δ ligands may stem from a combination of reducing neurotransmitter release via VGCC inhibition and modulating synaptic connectivity. nih.gov

Research FindingCompound(s)Interacting Subunit(s)Mechanism of InteractionReference(s)
Selective binding required for anticonvulsant and analgesic activity.Gabapentin, Pregabalinα2δ-1, α2δ-2High-affinity binding to the α2δ protein. wikipedia.orgnih.gov wikipedia.orgnih.gov
Inhibition of VGCC trafficking.Gabapentinα2δ-1, α2δ-2Chronic application disrupts the trafficking of α2δ and CaV2 channels to the cell surface. pnas.org pnas.org
Binding site identified by mutagenesis.Gabapentin, Pregabalinα2δ-1Mutation of arginine 217 to alanine (R217A) abolishes binding and therapeutic effect. nih.govpnas.org nih.govpnas.org
Inhibition of excitatory synaptogenesis.Gabapentinα2δ-1Interacts with thrombospondins, a process inhibited by gabapentin. nih.gov nih.gov

β Subunit Modulations

The intracellular β subunit is another critical modulator of VGCC function. It plays a vital role in trafficking the pore-forming α1 subunit to the cell membrane and preventing its proteasomal degradation. frontiersin.orgnih.gov Furthermore, the β subunit directly influences the biophysical properties of the channel, such as its voltage-dependent activation and inactivation kinetics. nih.gov

Targeting the protein-protein interaction between the α1 and β subunits has emerged as a novel strategy for developing VGCC antagonists. frontiersin.org This approach offers the potential for more selective modulation of channel function compared to direct pore blockers. frontiersin.org By disrupting the α1-β interaction, it's possible to reduce the surface expression of VGCCs and thus decrease calcium influx. frontiersin.orgpnas.org This strategy may be particularly advantageous in conditions like hypertension, where a partial reduction in CaV1.2 channel activity is desired. frontiersin.org

Researchers have successfully developed small molecules and stapled peptides that act as antagonists of the CaVα⋅CaVβ interaction. pnas.orgacs.org These agents function by mimicking the "hot-spot" residues on the α-helix of the α1 subunit's Alpha-Interaction Domain (AID), which is the binding site for the β subunit. pnas.org By binding to the β subunit, these antagonists prevent its association with the α1 subunit, leading to suppressed trafficking of the channel to the cell membrane and subsequent inhibition of its function. pnas.org Site-directed mutagenesis studies have confirmed the binding mode of these compounds, highlighting specific interactions, such as a salt bridge with residue Arg-307 on the CaVβ3 subunit. pnas.org

These findings provide a proof-of-concept for a therapeutic strategy that moves beyond direct channel blockade to the modulation of the protein-protein interactions that govern channel life cycle and function. frontiersin.orgacs.org

Research FindingApproachTarget InteractionEffectReference(s)
Prevention of α1 subunit degradation.β subunit bindingCaVα1-CaVβStabilizes α1 subunit and prevents its degradation. frontiersin.orgnih.gov frontiersin.orgnih.gov
Modulation of channel biophysics.β subunit bindingCaVα1-CaVβAlters voltage-dependence and kinetics of activation/inactivation. frontiersin.orgnih.gov frontiersin.orgnih.gov
Suppression of channel trafficking.Small-molecule antagonistsCaV2.2α1-CaVβ3Disrupts the protein-protein interaction, reducing channel density at the plasma membrane. pnas.org pnas.org
Inhibition of CaV function.Stapled AID peptidesCaVα1-CaVβAct as isoform-selective inhibitors of the CaVα1:CaVβ interaction. acs.org acs.org

Channel Type and Isoform Selectivity of Calcium Channel Antagonists

L-Type Calcium Channel (CaV1 Family) Subtype Selectivity

L-type calcium channels (LTCCs) are the primary targets for a major class of cardiovascular drugs. This family includes four isoforms: CaV1.1, CaV1.2, CaV1.3, and CaV1.4. medicinalgenomics.com While all can be targeted by classic L-type channel blockers like dihydropyridines (DHPs), phenylalkylamines, and benzothiazepines, these drugs often lack high isoform-selectivity. medicinalgenomics.comresearchgate.net The therapeutic effects of these blockers, particularly in treating hypertension and angina, are largely attributed to their action on CaV1.2 channels. researchgate.netnih.gov

The three main classes of L-type calcium channel blockers exhibit some degree of tissue and isoform preference. Dihydropyridines, such as nifedipine (B1678770), show greater efficacy in reducing vascular resistance due to their voltage-dependent binding, which favors the depolarized state of channels in vascular smooth muscle. medicinalgenomics.com In contrast, the phenylalkylamine verapamil (B1683045) is less voltage-dependent, making it relatively more selective for myocardial calcium channels. medicinalgenomics.com

CaV1.1 Isoform Specificity

The CaV1.1 isoform is predominantly expressed in skeletal muscle, where its primary role is as a voltage sensor for excitation-contraction coupling, rather than as a major conduit for calcium entry. nih.gov While CaV1.1 can be blocked by L-type antagonists like isradipine (B148454) and verapamil, its unique function and slow activation kinetics make it less of a primary target for systemic therapies compared to other CaV1 isoforms. nih.gov

CaV1.3 Isoform Selectivity

CaV1.3 channels are found in various tissues, including the brain, heart, and endocrine cells, often co-expressed with CaV1.2. nih.govucl.ac.uk They are characterized by their ability to activate at lower voltages compared to CaV1.2. researchgate.netnih.gov The development of selective CaV1.3 antagonists is an area of active research, particularly for potential applications in neurological disorders like Parkinson's disease. nih.gov A significant breakthrough in this area was the identification of pyrimidine-2,4,6-triones as a promising scaffold. nih.gov Subsequent modifications led to the development of compounds like 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (Compound 8), which demonstrates high selectivity for CaV1.3 over CaV1.2. nih.gov Another compound, CaV1.3 antagonist-1, also shows potent and selective inhibition of CaV1.3, with over 600-fold greater potency for CaV1.3 compared to CaV1.2. medchemexpress.com

T-Type Calcium Channel (CaV3 Family) Subtype Selectivity

T-type calcium channels, part of the CaV3 family, are low-voltage activated channels that play roles in various physiological processes, including neuronal firing patterns, sleep, and pain perception. elifesciences.orgacs.org This family consists of three isoforms: CaV3.1, CaV3.2, and CaV3.3. acs.org The development of isoform-selective T-type channel blockers has been challenging due to the high homology among the isoforms. elifesciences.orgd-nb.info

N-Type (CaV2.2) and R-Type (CaV2.3) Calcium Channel Antagonism

N-type and R-type calcium channels are primarily located in the nervous system and play crucial roles in neurotransmitter release. wikipedia.orgmdpi.com

The N-type (CaV2.2) channel is a key player in pain signaling pathways. wikipedia.orgexplorationpub.com Several potent and selective blockers of N-type channels have been derived from the venom of cone snails. explorationpub.com Ziconotide (a synthetic version of ω-conotoxin MVIIA) is an approved drug that selectively blocks N-type channels and is used for the treatment of severe chronic pain. explorationpub.com Other conotoxins like GVIA and CVID also exhibit high selectivity for CaV2.2 channels. explorationpub.com Small molecules like C2230 are also being developed as state-dependent N-type channel blockers with analgesic properties. jci.org

The R-type (CaV2.3) channel has been historically considered "resistant" to many pharmacological agents. mdpi.com However, the spider toxin SNX-482 has been identified as a selective, high-affinity antagonist of CaV2.3 channels. nih.gov It's important to note that R-type currents in native neurons can be complex, with both SNX-482-sensitive and -insensitive components, suggesting that CaV2.3 may not be the sole contributor to all R-type currents. mdpi.comnih.gov

Channel SubtypeSelective Antagonists
CaV1.2 Calciseptine nih.gov
CaV1.3 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (Compound 8) nih.gov, CaV1.3 antagonist-1 medchemexpress.com
CaV3.3 μ-theraphotoxin Pn3a elifesciences.orgbiorxiv.org, TAT-C3P d-nb.info
CaV2.2 (N-Type) Ziconotide (ω-conotoxin MVIIA) explorationpub.com, ω-conotoxin GVIA explorationpub.com, ω-conotoxin CVID explorationpub.com, C2230 jci.org
CaV2.3 (R-Type) SNX-482 nih.gov

Tissue and Cell Type Specificity of Antagonist Effects

The therapeutic efficacy and pharmacological profiles of calcium channel antagonists are profoundly influenced by their varying affinities for different tissues and cell types. This specificity is primarily dictated by the molecular diversity of calcium channels, particularly the L-type, and the distinct physiological roles these channels play in various excitable cells. The major classes of calcium channel blockers—dihydropyridines, phenylalkylamines, and benzothiazepines—exhibit notable differences in their selectivity for cardiac muscle, vascular smooth muscle, and neuronal tissues. oup.comnih.gov

The predominant effects of clinically utilized calcium channel antagonists are observed in arteriolar smooth muscle, the myocardium, and cardiac conducting tissue. tg.org.au Other tissues that rely on calcium signaling, such as skeletal muscle, secretory cells, and nervous tissue, are generally not affected by these antagonists because they either depend on intracellular calcium stores or possess different types of calcium channels. tg.org.au

Specificity for Cardiac Muscle vs. Smooth Muscle

A key differentiator among calcium channel antagonists is their relative potency on vascular smooth muscle compared to the myocardium. oup.com This tissue selectivity is a critical factor in their clinical applications.

Dihydropyridines , such as nifedipine and amlodipine (B1666008), demonstrate marked selectivity for vascular smooth muscle over the myocardium. oup.comnih.gov Nifedipine is reported to be at least 10 times more vascular-selective than verapamil and diltiazem (B1670644). oup.com Some second-generation dihydropyridines, like nisoldipine (B1678946) and felodipine, exhibit even greater vascular selectivity, being approximately 1000 times more selective. oup.comoup.com This high vascular selectivity allows for significant vasodilation with minimal direct impact on myocardial contractility. nih.gov The mechanism behind this selectivity is twofold: a higher state-dependent affinity for inactivated L-type channels in the more depolarized vascular smooth muscle cells and the existence of different L-type channel isoforms in cardiac versus vascular tissue. nih.govnih.gov Specifically, the CaV1.2a isoform is predominant in the heart, while the CaV1.2b isoform is found in vascular smooth muscle and is preferentially inhibited by dihydropyridines. nih.gov

Non-dihydropyridines , including the phenylalkylamine verapamil and the benzothiazepine (B8601423) diltiazem, are less selective and affect both cardiac and vascular smooth muscle. derangedphysiology.combpac.org.nz Verapamil is considered relatively selective for the myocardium and is a less potent systemic vasodilator compared to dihydropyridines. cvpharmacology.com Diltiazem is positioned intermediately between verapamil and the dihydropyridines in its vascular channel selectivity. cvpharmacology.com These agents are roughly equipotent in their effects on the myocardium, atrioventricular (AV) conducting tissue, and the vasculature. nih.govoup.com Their mechanism involves a "use-dependent" or frequency-dependent blockade, meaning their ability to block the channel increases with the frequency of channel opening, which is a characteristic of tissues with repetitive depolarization like the heart. nih.govoup.com

Interactive Table: Tissue Selectivity of Different Calcium Channel Antagonists

Drug Class Compound Primary Tissue Target Vascular vs. Myocardial Selectivity Key Effects
DihydropyridinesNifedipineVascular Smooth MuscleHigh (approx. 10x more vascular selective) oup.comoup.comPotent vasodilation derangedphysiology.com
AmlodipineVascular Smooth MuscleHigh (approx. 10x more vascular selective) oup.comVasodilation cvpharmacology.com
NisoldipineVascular Smooth MuscleVery High (approx. 1000x more vascular selective) oup.comoup.comPotent vasodilation
FelodipineVascular Smooth MuscleVery High (approx. 1000x more vascular selective) oup.comoup.comPotent vasodilation
PhenylalkylaminesVerapamilMyocardium & AV NodeLow (equipotent) oup.comnih.govNegative inotropy, chronotropy, dromotropy tg.org.aucvpharmacology.com
BenzothiazepinesDiltiazemMyocardium & Vascular Smooth MuscleIntermediate cvpharmacology.comVasodilation, moderate cardiac depression tg.org.aucvpharmacology.com

Specificity within the Vasculature

Calcium channel antagonists can also exhibit selectivity for different vascular beds. derangedphysiology.com For instance, nimodipine (B1678889) shows a preference for cerebral vessels, while diltiazem has a higher affinity for the coronary vasculature. nih.gov This "vascular territorial selectivity" is partly attributed to the fact that the binding of dihydropyridines is dependent on the resting membrane potential of smooth muscle cells, which can vary in different vascular regions. derangedphysiology.com

Effects on Cardiac Nodal and Conducting Tissues

The sinoatrial (SA) and atrioventricular (AV) nodes are particularly sensitive to certain calcium channel antagonists. Verapamil and diltiazem have prominent effects on this tissue, slowing the heart rate and AV conduction. oup.comtg.org.au This is due to their "use-dependent" blockade of L-type calcium channels, which are crucial for the depolarization of nodal cells. nih.gov In contrast, dihydropyridines like nifedipine have minimal direct effects on nodal tissue at therapeutic concentrations and can even lead to a reflex increase in heart rate due to their potent peripheral vasodilation. oup.comnih.gov

Specificity for Neuronal Cells

The role and specificity of calcium channel antagonists in neuronal tissue are linked to the different types of calcium channels present. While L-type channels are found in neurons, other types, such as N-type, P/Q-type, and T-type channels, play significant roles in neurotransmitter release and neuronal excitability. ahajournals.orgwikipedia.org

N-type Channels : These channels are densely distributed in the sympathetic nervous system and regulate neurotransmitter release. ahajournals.orgkarger.com Antagonists of N-type channels, like ω-conotoxin MVIIA, can reduce neuronal damage in certain hypoxic conditions, suggesting a direct neuronal effect. ahajournals.org Some drugs, like cilnidipine, block both L- and N-type channels, which may contribute to a sympatholytic action. karger.com

T-type Channels : These channels are expressed in various tissues, including neurons, and are involved in processes like neuronal firing regulation. nih.govnih.gov Blockers of T-type channels have shown neuroprotective effects. nih.gov For example, the blockade of T-type channels can reduce cell viability and induce apoptosis in neural progenitor cells, but not in differentiated astrocytes, indicating a cell-type-specific role within the nervous system. biomolther.org The L-type channel blocker nifedipine, however, does not show the same effect on neural progenitor cell viability. biomolther.org

L-type Channels : While present in neurons, the neuroprotective effects of L-type antagonists like dihydropyridines are thought to be potentially mediated through their action on vascular calcium channels rather than direct neuronal effects. ahajournals.org

Specificity for Endocrine Cells

Calcium channels are also involved in hormone secretion. In the adrenal gland, L-type, N-type, and T-type channels are present and can influence aldosterone (B195564) biosynthesis. wikipedia.org T-type channel blockers have been shown to inhibit aldosterone secretion more effectively than highly selective L-type antagonists. frontiersin.org Cilnidipine, with its dual L/N-type blocking action, has been observed to reduce plasma aldosterone levels, an effect also seen with the selective N-type blocker ω-conotoxin GVIA, suggesting a role for N-type channels in aldosterone secretion. karger.com

Interactive Table: Research Findings on Cell Type Specificity of Calcium Channel Antagonists

Cell/Tissue Type Calcium Channel Type(s) Involved Antagonist(s) Studied Observed Effect Reference
Cardiac MyocytesL-type (CaV1.2a)Verapamil, DiltiazemDecreased contractility (negative inotropy) tg.org.aucvpharmacology.com
Vascular Smooth MuscleL-type (CaV1.2b)Nifedipine, AmlodipineVasodilation nih.govcvpharmacology.com
Cardiac SA/AV NodesL-type, T-typeVerapamil, DiltiazemDecreased heart rate and conduction velocity oup.comtg.org.au
Neurons (Hippocampal)N-typeω-conotoxin MVIIANeuroprotection against hypoxic damage ahajournals.org
Neurons (Hippocampal)L-typeNifedipineNot protective against hypoxic damage ahajournals.org
Neural Progenitor CellsT-type (CaV3.1, CaV3.2)Mibefradil, NNC55-0396Reduced cell viability, induced apoptosis biomolther.org
Adrenal Glomerulosa CellsT-type, N-typeMibefradil, CilnidipineInhibition of aldosterone secretion karger.comfrontiersin.org
Sympathetic Nerves (Human Heart)N-typeω-conotoxin GVIA, MibefradilInhibition of norepinephrine (B1679862) release ahajournals.org
Sympathetic Nerves (Human Heart)L-typeAmlodipine, Diltiazem, VerapamilIneffective at inhibiting norepinephrine release ahajournals.org

Kinetic and Equilibrium Binding Characterization

Radioligand Binding Assays for Antagonist-Channel Interactionstandfonline.comeurofinsdiscovery.com

Radioligand binding assays are a cornerstone technique for studying drug-receptor interactions. eurofinsdiscovery.com These assays utilize a radioactively labeled form of a ligand (a calcium channel antagonist in this case) to directly quantify its binding to the target channel. tandfonline.comnih.gov By measuring the amount of radioactivity bound to membrane preparations containing the calcium channels, researchers can determine key binding parameters. eurofinsdiscovery.com Commonly used radioligands for studying L-type calcium channels include tritiated (³H) or iodinated (¹²⁵I) versions of dihydropyridines like nitrendipine (B1678957), nimodipine (B1678889), and isradipine (B148454), as well as other antagonists like diltiazem (B1670644) and desmethoxyverapamil. tandfonline.comnih.govnih.gov

The general principle involves incubating membrane preparations (from tissues rich in calcium channels, such as the heart, brain, or smooth muscle) with the radioligand. nih.govnih.gov After reaching equilibrium, the bound ligand is separated from the unbound ligand, and the radioactivity of the bound portion is measured. These assays are designed to be saturable, reversible, and stereospecific, reflecting a true receptor-ligand interaction. tandfonline.com

High-affinity binding sites are typically those that are occupied at low nanomolar or even picomolar concentrations of the antagonist and are often correlated with the primary pharmacological effect. Saturation binding experiments, where membrane preparations are incubated with increasing concentrations of a radioligand, are used to determine the equilibrium dissociation constant (Kd) and the maximum binding site density (Bmax). nih.gov The Kd represents the concentration of the drug required to occupy 50% of the receptors at equilibrium and is an inverse measure of binding affinity (a lower Kd indicates higher affinity). The Bmax reflects the total number of receptors in the preparation. nih.gov

For instance, studies using [³H]nitrendipine in various rat tissues have consistently shown a high-affinity binding site with a Kd value in the range of 0.1-0.3 nM. nih.gov Similarly, [³H]lacidipine and [³H]-isradipine have demonstrated high-affinity binding to microsomes from rat aorta and ileum. nih.gov

Table 1: High-Affinity Binding Constants (Kd) for Select Calcium Channel Antagonists

Compound Radioligand Tissue/Preparation Kd Value Bmax (fmol/mg protein)
Nimodipine [³H]-Nimodipine Guinea-pig brain membranes 0.4-0.8 nM 600
Nitrendipine [³H]-Nitrendipine Rat cerebral cortex, heart, ileum 0.1-0.3 nM Not specified
Nitrendipine [³H]-Nitrendipine Guinea-pig ileal smooth muscle 0.163 nM 1130
Lacidipine (B1674219) [³H]-Lacidipine Rat aorta microsomes 23 pM 380
Isradipine [³H]-Isradipine Rat aorta microsomes 140 pM 350

This table presents data compiled from multiple research findings. tandfonline.comnih.govnih.govnih.govnih.gov

In addition to high-affinity sites, evidence suggests the existence of low-affinity binding sites for calcium channel antagonists. nih.govahajournals.org These sites may become relevant at higher drug concentrations and can sometimes be linked to the pharmacological effects observed in intact tissues. ahajournals.org For example, while [³H]nitrendipine binds to a high-affinity site with a Kd of 0.26 nM in intact cultured heart cells, a second, low-affinity site with a Kd of 19 nM was also identified. nih.gov The concentration required for the negative inotropic effect correlated well with the binding to this low-affinity site, suggesting its physiological relevance. ahajournals.orgnih.gov

Similarly, studies with the calcium channel agonist [³H]BAY k 8644 revealed both high-affinity (Kd1 = 1.0 nM) and low-affinity (Kd2 = 1.9 µM) binding sites in cultured chick ventricular cells. ahajournals.org The presence of these multiple affinity states may reflect different conformational states of the calcium channel or allosteric interactions between different binding domains. annualreviews.org

Table 2: Comparison of High- and Low-Affinity Binding Sites for Nitrendipine

Binding Site Preparation Kd Value
High-Affinity Intact cultured heart cells 0.26 nM

Data derived from studies on intact myocardial cells. nih.gov

Determination of High-Affinity Binding Constants

Association and Dissociation Kinetics of Ligand Bindingnih.govnih.govnih.gov

Equilibrium binding studies describe the steady-state interaction, but kinetic experiments provide insight into the rates at which a drug binds to (association rate, kon or k₁) and dissociates from (dissociation rate, koff or k₋₁) its receptor. These rates determine how quickly the drug effect initiates and how long it persists after the drug is cleared. The ratio of these rates (koff/kon) provides an independent measure of the equilibrium dissociation constant (Kd). biologists.com

The association rate is typically measured by incubating the radioligand with the receptor preparation and measuring the increase in specific binding over time. The dissociation rate is determined by first allowing the binding to reach equilibrium and then adding an excess of an unlabeled competitor to prevent re-binding of the dissociated radioligand, tracking the decrease in bound radioactivity over time. nih.gov

For example, the interaction of verapamil (B1683045) with the dihydropyridine (B1217469) binding site is characterized by an increase in both the association and dissociation rates of [³H]nitrendipine. nih.gov In contrast, diltiazem has been shown to significantly reduce both the association and dissociation rates of ³H-PN200-110 binding in dog cardiac membranes. nih.gov These findings highlight the complex allosteric interactions between different classes of calcium channel antagonists, where the binding of one drug can influence the binding kinetics of another. annualreviews.org Studies with lacidipine have estimated its dissociation rate constant (k₋₁) to be 0.031 min⁻¹ and its association rate constant (k₁) to be 2.70 x 10⁸ M⁻¹ min⁻¹. nih.gov

Stereoselectivity of Calcium Channel Antagonist Bindingnih.govnih.gov

Many calcium channel antagonists are chiral molecules, meaning they exist as enantiomers (non-superimposable mirror images). The calcium channel binding sites often exhibit a high degree of stereoselectivity, binding one enantiomer with significantly higher affinity than the other. This stereoselectivity is a key indicator of a specific drug-receptor interaction. nih.gov

For instance, the racemic mixture of nitrendipine contains two optical isomers. Studies have shown that while the association rates of the two isomers are similar, their dissociation rates differ, leading to biphasic dissociation kinetics for the racemic compound. nih.gov The (+)-isomer of PN200-110, an optically pure radioligand, shows monophasic dissociation, consistent with a single bound species. nih.gov

The compound YM-09730, a dihydropyridine derivative, exists as four enantiomers. Their binding affinity and coronary vasodilating activity showed a clear order of potency: (S,S) > (S,R) > (R,R) > (R,S), demonstrating strong stereoselectivity. nih.gov Perhaps most strikingly, the enantiomers of some dihydropyridines, like BAY K 8644 and 202-791, can have opposite effects on the channel; one enantiomer acts as an antagonist (inhibitor) while the other acts as an agonist (activator). ahajournals.orgresearchgate.net This underscores the precise three-dimensional requirements for ligand interaction with the calcium channel.

Cellular Electrophysiology of Calcium Channel Antagonists

Whole-Cell Patch-Clamp Techniques for Current Inhibition Analysis

The whole-cell patch-clamp technique is a fundamental method for investigating the inhibitory effects of calcium channel antagonists on ion channels. frontiersin.orgahajournals.orgnih.govjneurosci.org This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane, providing a detailed analysis of how a compound affects channel function. In this configuration, a glass micropipette with a very fine tip is sealed onto the membrane of an isolated cell. A gentle suction is then applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical access to the cell's interior. This allows for the voltage control of the cell membrane and the recording of macroscopic currents, such as the total calcium current (ICa), that flow through the thousands of channels on the cell surface. ahajournals.orgjneurosci.org

Researchers utilize voltage-clamp protocols to control the membrane potential and elicit channel opening. For instance, to study voltage-gated calcium channels, the cell is held at a negative resting potential, and then depolarizing voltage steps are applied to activate the channels, resulting in an inward flow of calcium ions (or barium ions, often used as a charge carrier). ahajournals.orgjneurosci.org By applying a calcium channel antagonist to the external solution perfusing the cell, scientists can directly observe and quantify the reduction in the amplitude of this current. nih.gov

The data obtained from these experiments are used to determine key inhibitory parameters. Concentration-response curves are generated by applying the antagonist at various concentrations to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the calcium current. nih.govnih.gov For example, studies on rat ventricular myocytes using this technique determined the IC50 of terfenadine (B1681261) to be 142 nmol/L for the inhibition of L-type calcium channel current (ICa,L). nih.gov Similarly, the IC50 for diltiazem's block of ICa in rabbit skeletal muscle fibers was found to be 63 µM. nih.gov

The whole-cell patch-clamp method is also crucial for analyzing the voltage- and use-dependency of the block. By varying the holding potential and the frequency of the depolarizing pulses, investigators can understand whether the antagonist preferentially binds to the resting, open, or inactivated states of the channel. ahajournals.orgnih.gov This detailed analysis provides critical insights into the molecular mechanisms of drug action. pnas.org

Effects on Voltage-Gated Calcium Currents (ICa)

Calcium channel antagonists exert their primary effect by directly inhibiting the flow of Ca2+ ions through voltage-gated calcium channels, a current known as ICa. nih.govmedchemexpress.com This inhibition reduces the influx of calcium into the cell, which is a critical signaling process in many excitable tissues like cardiac muscle, smooth muscle, and neurons. nih.gov The degree and characteristics of this inhibition vary significantly between different classes of antagonists and the specific type of calcium channel involved (e.g., L-type, T-type, N-type). nih.govjneurosci.orgopenneurologyjournal.com

Phenylalkylamines, such as verapamil (B1683045), and benzothiazepines, like diltiazem (B1670644), are known to block L-type calcium channels in a concentration-dependent manner. nih.govoup.com For instance, in rabbit sternomastoid muscle fibers, verapamil caused an approximately 50% block of ICa at a concentration of 10 µM, while diltiazem achieved a similar level of inhibition at 63 µM. nih.gov Some compounds, like the antihistamine terfenadine, have also been shown to inhibit L-type calcium currents, with studies in rat ventricular myocytes revealing a half-maximum inhibition concentration (IC50) of 142 nmol/L. nih.gov

Dihydropyridines, such as nimodipine (B1678889), are potent blockers of L-type calcium channels. jneurosci.org In rabbit sensory neurons, nimodipine potently inhibited the L-type calcium current with a dissociation constant (Ki) of 5.3 nM, showing a high affinity for the channel. jneurosci.org However, the same study showed that nimodipine did not block N-type calcium currents, highlighting the selectivity of certain antagonists. jneurosci.org Conversely, some dihydropyridines, like nitrendipine (B1678957), have shown little to no blocking action on ICa in certain tissues, such as mammalian skeletal muscle fibers, even at micromolar concentrations. nih.gov

The mechanism of ICa inhibition is often state-dependent, meaning the drug's affinity for the channel changes depending on whether the channel is in a resting, open, or inactivated state. nih.gov Many antagonists, including verapamil and diltiazem, exhibit a higher affinity for the open and inactivated states of the channel. oup.com This leads to a phenomenon known as use-dependence, where the block becomes more pronounced with repeated channel activation (i.e., at higher stimulation frequencies). pnas.orgoup.com Terfenadine, for example, elicits both a tonic block (at rest) and a use-dependent block of ICa,L, with a predominant interaction with the inactivated state. nih.gov This state-dependent interaction is a key feature of their electrophysiological profile.

Inhibitory Concentrations (IC50) of Various Antagonists on Voltage-Gated Calcium Currents (ICa)
CompoundChannel/TissueIC50 / InhibitionSource
DiltiazemICa in Rabbit Skeletal Muscle63 µM nih.gov
VerapamilICa in Rabbit Skeletal Muscle~50% block at 10 µM nih.gov
TerfenadineL-type ICa in Rat Ventricular Myocytes142 nmol/L nih.gov
NimodipineL-type ICa in Rabbit Sensory NeuronsKi of 5.3 nM jneurosci.org
NitrendipineICa in Rabbit Skeletal MuscleNo blocking action at 1-10 µM nih.gov

Modulation of Membrane Excitability and Action Potential Characteristics

By inhibiting calcium influx, calcium channel antagonists significantly modulate the electrical excitability of cells and alter the characteristics of the action potential. mdpi.comptglab.commdpi.com The action potential, particularly in cardiac cells, has distinct phases that are dependent on the coordinated opening and closing of various ion channels. L-type calcium channels are primarily responsible for the 'plateau' phase (Phase 2) of the cardiac action potential, which sustains membrane depolarization. ptglab.com

Blockade of these channels by antagonists leads to several predictable changes in the action potential:

Reduction in Plateau Amplitude: The peak of the plateau phase is lowered due to the diminished influx of positive charge carried by Ca2+ ions.

Negative Inotropic Effect: In cardiac muscle cells, the influx of calcium during the action potential triggers a larger release of calcium from the sarcoplasmic reticulum (calcium-induced calcium release), which is essential for muscle contraction. By reducing the initial trigger current, calcium channel blockers decrease the force of contraction. wikipedia.org

Negative Chronotropic Effect: In pacemaker cells of the sinoatrial (SA) node, the rate of spontaneous depolarization (Phase 4), which determines heart rate, is partly dependent on calcium currents. Antagonists like verapamil and diltiazem slow this depolarization, leading to a decrease in heart rate. ptglab.comwikipedia.org

In neurons, calcium currents contribute to the shape of the action potential and are involved in neurotransmitter release. openneurologyjournal.commdpi.com Inhibition of specific calcium channel subtypes, such as N-type (CaV2.2) channels, can reduce neuronal excitability. biorxiv.org Studies have shown that suppression of calcium channels leads to a significant reduction in the amplitude of the compound action potential in nerve fibers, indicating that Ca2+ influx is crucial for maintaining normal excitability and conduction properties. mdpi.com Furthermore, modulating calcium channels can shift neuronal firing patterns from simple periodic spiking to more complex bursting behaviors. mdpi.com

Rate-Dependent Effects on Channel Recovery from Inactivation

A key electrophysiological characteristic of many calcium channel antagonists, particularly phenylalkylamines (e.g., verapamil, D600) and benzothiazepines (e.g., diltiazem), is their rate-dependent or use-dependent action. pnas.orgoup.comahajournals.org This means their blocking effect becomes more potent as the frequency of stimulation increases. ahajournals.orgnih.gov This phenomenon is intrinsically linked to the drug's interaction with different states of the calcium channel and its effect on the time it takes for the channel to recover from inactivation. pnas.orgnih.gov

After a channel is activated by a depolarizing stimulus, it enters a non-conducting, inactivated state. For the channel to be available to open again, it must first return to the resting state, a process known as recovery from inactivation. Calcium channel antagonists can significantly slow this recovery process. ahajournals.orgpnas.orgnih.gov They are thought to bind with high affinity to the open and/or inactivated states of the channel. nih.govoup.com When the drug is bound, the channel's transition back to the resting state is impeded. nih.gov

At slow heart rates or low stimulation frequencies, there is sufficient time between depolarizations for the drug to dissociate from the channel, allowing for a near-complete recovery from inactivation. nih.gov However, at faster rates, the interval between stimuli is too short for significant drug dissociation. ahajournals.org Consequently, channels accumulate in the drug-bound, inactivated state, leading to a progressive increase in the degree of block with each successive pulse. ahajournals.orgnih.gov

Studies have quantified the time constants for recovery from block for various antagonists. For instance, in vivo studies in dogs showed that the time constant for recovery from block (τoff) was significantly different between drug classes, with nifedipine (B1678770) having a fast recovery (0.36 s), while verapamil (3.2 s) and diltiazem (2.7 s) recovered much more slowly. ahajournals.org Research on the compound D600 (a verapamil derivative) demonstrated that the rate of recovery is also voltage-dependent, being much faster at more negative membrane potentials. nih.gov For example, the half-time for recovery was 15 seconds at -90 mV but extended to 350 seconds at -50 mV. nih.gov This slowing of recovery from inactivation is a crucial mechanism underlying the therapeutic efficacy of these drugs in managing tachyarrhythmias. pnas.orgoup.com

Time Constants of Recovery from Block for Calcium Channel Antagonists
CompoundParameterValueConditionSource
Nifedipineτoff (Recovery)0.36 ± 0.12 sIn vivo (dog) ahajournals.org
Verapamilτoff (Recovery)3.2 ± 1.0 sIn vivo (dog) ahajournals.org
Diltiazemτoff (Recovery)2.7 ± 1.2 sIn vivo (dog) ahajournals.org
D600T1/2 (Recovery)15 sRabbit/Cat Ventricular Muscle at -90 mV nih.gov
D600T1/2 (Recovery)350 sRabbit/Cat Ventricular Muscle at -50 mV nih.gov

Intracellular Signal Transduction and Regulatory Mechanisms

G Protein-Coupled Receptor Modulation of Calcium Channels

The function of CaV3 channels is subject to significant modulation by G protein-coupled receptors (GPCRs), providing a direct link between extracellular neurotransmitters and hormones and cellular excitability. nih.govresearchgate.net This regulation is often membrane-delimited and can be isoform-specific.

The interplay between GPCR signaling pathways can be complex. For instance, the inhibition of CaV3.2 channels by dopamine (B1211576) requires the cooperative action of both D1- and D2-like receptors. tandfonline.commdpi.com In this system, Gβγ-mediated inhibition is contingent upon concurrent phosphorylation of the channel by Protein Kinase A (PKA), which is activated by the Gs-coupled D1 receptor. tandfonline.commdpi.com The PKA-mediated phosphorylation of the II-III loop appears to act as a "molecular switch," permitting the Gβγ subunits released by the Gi/o-coupled D2 receptor to inhibit the channel. tandfonline.commdpi.com This highlights a sophisticated mechanism of signal integration at the channel level.

GPCRs that have been shown to modulate CaV3 channel activity include:

Dopamine Receptors tandfonline.commdpi.com

Cannabinoid Receptors (CB1) fsu.edu

Neurokinin 1 Receptors mdpi.com

Corticotropin-Releasing Factor Receptor 1 nih.gov

This GPCR-mediated regulation allows for precise, real-time control of T-type channel activity, influencing processes from hormone secretion to neuronal firing patterns. nih.gov

Phosphorylation and Dephosphorylation by Kinases and Phosphatases

Covalent modification through phosphorylation and dephosphorylation is a fundamental mechanism for regulating the function of CaV3 channels. This dynamic process, governed by the interplay of protein kinases and phosphatases, modulates channel gating, trafficking, and expression. ijbs.comnih.gov Mass spectrometry studies have revealed that the CaV3.2 channel is heavily phosphorylated in vivo, with dozens of identified phosphorylation sites, indicating a high degree of regulatory complexity. nih.govpnas.org

Several major kinase families target CaV3 channels:

Protein Kinase C (PKC): Activation of PKC can enhance the activity of all three CaV3 isoforms, often in a temperature-dependent manner. mdpi.comtandfonline.com In cardiomyocytes, PKC activation upregulates CaV3.2 expression, an effect that may involve the transcription factor Nkx2.5. nih.gov

Protein Kinase A (PKA): PKA-mediated phosphorylation can either inhibit or enhance T-type currents depending on the cellular context. mdpi.com As mentioned, it plays a crucial permissive role in the Gβγ-mediated inhibition of CaV3.2 channels by phosphorylating serine 1107 (S1107) in the II-III loop. mdpi.com

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII augments current through CaV3.2 channels by phosphorylating sites such as serine 1198 (S1198) in the II-III loop. researchgate.netmdpi.com This regulation can create a feedback loop, where calcium influx through the channel activates CaMKII, which in turn enhances channel activity. mdpi.comijbs.com

Cyclin-Dependent Kinase 5 (Cdk5): Cdk5 enhances CaV3.1 and CaV3.2 currents by phosphorylating specific sites on the channels, including S2234 on the C-terminus of CaV3.1 and sites within the I-II loop (S561) and C-terminus (S1987) of CaV3.2. mdpi.comijbs.com

Counterbalancing the action of kinases are protein phosphatases, which remove phosphate (B84403) groups and reverse the modulatory effects. The calcium/calmodulin-dependent phosphatase calcineurin plays a key role in this process. nih.govnih.govmdpi.com Calcineurin physically interacts with the C-terminus of the CaV3.2 channel and dephosphorylates it at multiple serine residues. nih.govnih.govmdpi.com Notably, calcineurin can dephosphorylate sites that are targeted by CaMKII (e.g., S1198) and other kinases, providing a direct mechanism to reset the channel's phosphorylation state and functional status. nih.govnih.govmdpi.com

Table 1: Key Kinase and Phosphatase Interactions with CaV3 Channels

EnzymeCaV3 Isoform(s)Interaction Site / Target ResidueFunctional Effect
Protein Kinase A (PKA)CaV3.2S1107 (II-III Loop)Permissive for Gβγ inhibition
Protein Kinase C (PKC)CaV3.1, CaV3.2, CaV3.3II-III Loop region (putative)Enhances current
CaMKIICaV3.2S1198 (II-III Loop)Enhances current
Cdk5CaV3.1, CaV3.2CaV3.1: S2234 (C-terminus) CaV3.2: S561 (I-II Loop), S1987 (C-terminus)Enhances current
Calcineurin (Phosphatase)CaV3.2C-terminus (multiple sites, including S1198, S2137)Dephosphorylates channel, reverses kinase effects

Calcium-Dependent Inactivation (CDI) and its Regulation

While robust, fast calcium-dependent inactivation (CDI) is a hallmark of high-voltage activated L-type channels, the regulation of T-type channels by intracellular calcium has historically been considered less significant. However, recent evidence has challenged this view, revealing a unique form of calcium-dependent regulation in CaV3 channels. elifesciences.orgnih.gov

Instead of a rapid inactivation of channel gating, a sustained rise in submembrane calcium concentration near the channel pore induces a slow hyperpolarizing shift in the steady-state inactivation curve of CaV3.1 and CaV3.3 isoforms. elifesciences.orgnih.gov This shift means that at physiological resting membrane potentials, a larger fraction of channels becomes inactivated and unavailable for opening, leading to a significant decrease in T-type current. elifesciences.org This mechanism is dynamically reversible and represents a novel form of negative feedback, where the cumulative calcium entry through the channels themselves regulates their future availability. elifesciences.orgnih.gov Interestingly, the CaV3.2 isoform appears largely resistant to this form of modulation. elifesciences.org

This calcium-dependent modulation of channel availability is distinct from the classic CDI mechanism involving calmodulin (see below) and appears to rely on a different, potentially phosphorylation-dependent, process. researchgate.net Additionally, a separate, slow inactivation process that is sensitive to the concentration of external calcium has been described for CaV3.1, which modulates channel availability over a timescale of seconds and may serve as a form of cellular memory of recent activity. nih.gov

Interaction with Intracellular Calcium Sensors (e.g., Calmodulin)

Calmodulin (CaM) is a ubiquitous and essential calcium sensor that directly regulates the activity of CaV1 and CaV2 channels, typically by binding to a canonical IQ motif in their C-termini. nih.govnih.gov CaV3 T-type channels are unique in that they lack this C-terminal IQ motif. nih.govnih.gov Despite this, compelling evidence now demonstrates that all three CaV3 isoforms do indeed associate with CaM, but through a novel interaction site. nih.govnih.govdntb.gov.ua

This critical CaM-binding site is located in the intracellular I-II linker, within a helix-loop-helix motif known as the "gating brake." nih.govnih.gov This structure is responsible for the characteristic low-voltage activation of T-type channels. nih.gov The interaction between CaM and the gating brake is of high affinity. nih.govnih.gov

The functional consequence of this interaction is profound. The association of CaM with the gating brake is required to stabilize the channel and prevent a "runaway gating" phenotype, which is characterized by a hyperpolarizing shift in voltage-dependence and abnormally fast kinetics. nih.govnih.gov Intact calcium-binding sites on CaM are necessary for this regulatory function. nih.govnih.gov Therefore, CaM acts as a crucial, constitutively associated subunit that fine-tunes the core biophysical properties of CaV3 channels, ensuring their proper function in generating rhythmic firing in the brain and heart. nih.govnih.gov While CaM binding to the C-terminus of CaV3.3 has also been reported to modulate kinetics, the interaction at the gating brake appears to be a universal regulatory mechanism for the CaV3 family. researchgate.netnih.gov

Downstream Signaling Pathway Modulation

The influx of calcium through CaV3 channels is not only an electrical signal but also a potent biochemical one, initiating a cascade of downstream signaling events that can lead to changes in enzyme activity, gene expression, and other cellular functions.

The localized calcium signal provided by T-type channels can trigger a variety of pathways:

Calcium-Induced Calcium Release: In smooth muscle cells, calcium entering through CaV3.1 can act on inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) on the sarcoplasmic reticulum, triggering the release of stored calcium. mdpi.com This amplified calcium signal then activates calmodulin and myosin light chain kinase (MLCK) to initiate contraction. mdpi.com

Gene Expression: CaV3 channels are implicated in regulating gene transcription. In cardiomyocytes, PKC-dependent expression of CaV3.2 is linked to the transcription factor Nkx2.5, which is critical for cardiac development. nih.gov In glioblastoma, microenvironmental CaV3.2 activity regulates the expression of genes associated with the oligodendrocyte precursor cell (OPC) state, such as SOX10 and Olig2, thereby promoting tumor growth. biorxiv.org

Kinase Activation and Inflammatory Pathways: Calcium influx via CaV3.2 can activate CaMKII, which in turn can lead to the activation of inflammatory pathways. mdpi.com

Neuronal Plasticity and Excitability: In neurons, CaV3 channels are found both pre- and post-synaptically where they regulate neurotransmitter release and synaptic plasticity. biorxiv.org They can form functional partnerships with other ion channels, such as calcium-activated potassium (IKCa) channels or hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, to precisely shape synaptic integration and rebound burst firing. frontiersin.org

Table 2: Summary of Downstream Pathways Modulated by CaV3 Channels

Downstream Effector/PathwayCaV3 Isoform(s)Cellular ContextOutcome
IP3R → CaM → MLCKCaV3.1Smooth MuscleContraction
Nkx2.5 Transcription FactorCaV3.2CardiomyocytesRegulation of channel expression
CaMKII → Connexin-43CaV3.2AstrocytesInflammation
SOX10, Olig2 Transcription FactorsCaV3.2Glioblastoma MicroenvironmentRegulation of tumor cell state, tumor growth
IKCa / HCN ChannelsCaV3.1, CaV3.3Cerebellar NeuronsModulation of synaptic integration and rebound firing

Advanced Methodologies and Preclinical Research Models

In Vitro Experimental Paradigms

In vitro methods provide a controlled environment to dissect the molecular interactions between a compound and its target channel, as well as its effects on cellular function.

Recombinant Channel Expression Systems

To precisely determine the subtype selectivity and mechanism of action of a calcium channel antagonist, recombinant expression systems are invaluable. In this paradigm, specific subunits of voltage-gated calcium channels (e.g., CaV1.2, CaV1.3, CaV2.2) are transiently or stably expressed in host cells that typically lack endogenous channel activity, such as Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes. nih.gov

Electrophysiological techniques, particularly patch-clamp recordings, are then used to measure the ion flow through the specific channel subtype in the presence and absence of the test compound. This allows for a detailed characterization of the antagonist's potency and its effects on channel kinetics (e.g., activation, inactivation, and deactivation). While general for the class, specific studies detailing the use of Calcium Channel Antagonist 3 in such systems are not widely documented.

Isolated Cell Systems

Following characterization in recombinant systems, the activity of a compound is often assessed in native cells that endogenously express the target calcium channels. These isolated cell systems provide a more physiologically relevant context. Primary cultures of neurons, cardiomyocytes, or smooth muscle cells are commonly used. nih.gov For instance, studies on other calcium channel antagonists have utilized cultured hippocampal neurons to investigate the compound's effect on neuronal calcium currents and cell viability. nih.gov The application of this compound to these cell types would help elucidate its functional consequences in a native cellular environment.

Cellular Calcium Flux Assays

High-throughput screening and initial characterization of calcium channel modulators are often performed using cellular calcium flux assays. These assays utilize calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) to measure changes in intracellular calcium concentration following cell depolarization. A common platform for this is the Fluorometric Imaging Plate Reader (FLIPR) system. medchemexpress.com In a typical experiment, cells expressing the target calcium channels are loaded with the dye. The addition of a depolarizing agent (e.g., potassium chloride) triggers calcium influx, causing an increase in fluorescence. The ability of an antagonist like this compound to inhibit this fluorescence increase provides a measure of its inhibitory activity. For example, another T-type calcium channel antagonist, TTA-A8, was characterized using a FLIPR depolarization assay, demonstrating the utility of this method. medchemexpress.com

Table 1: Representative In Vitro Methodologies for Calcium Channel Antagonist Characterization

Methodology Model System Primary Endpoint Key Information Gained
Patch-Clamp ElectrophysiologyRecombinant HEK-293 cellsIonic Current (pA)Potency (IC50), Channel Subtype Selectivity, Mechanism of Block
Primary Neuronal CultureIsolated Hippocampal NeuronsWhole-cell Ca2+ CurrentsFunctional effect on native neuronal channels
Calcium Flux Assay (FLIPR)Stably Transfected Cell LineFluorescence IntensityHigh-throughput screening, Functional Inhibition

Ex Vivo Tissue Preparations

Ex vivo studies bridge the gap between cellular assays and whole-organism models, allowing for the assessment of a compound's effect on intact tissues in a controlled laboratory setting.

Isolated Organ Models

To understand the physiological effect of this compound on organ function, isolated organ preparations are employed. The Langendorff-perfused heart model, for example, allows for the study of a compound's direct effects on cardiac contractility, heart rate, and coronary flow, independent of systemic neural and hormonal influences. Similarly, isolated blood vessels, such as aortic rings, can be used to assess the compound's vasorelaxant properties. medchemexpress.com

Tissue Bath Studies for Functional Assessment

Tissue bath studies are a cornerstone of classical pharmacology used to quantify the functional response of a tissue to a drug. In this setup, an isolated tissue, such as a strip of vascular or intestinal smooth muscle, is mounted in a temperature-controlled bath containing a physiological salt solution and connected to a force transducer. The tissue is made to contract with a stimulating agent (e.g., potassium chloride or a specific receptor agonist). The cumulative addition of a calcium channel antagonist allows for the construction of a concentration-response curve and the determination of its potency (EC50) and efficacy in relaxing the pre-contracted tissue. This method directly measures the functional antagonism of voltage-gated calcium channels in smooth muscle.

Structural Biology Approaches

Structural biology provides a foundational understanding of the molecular interactions between T-type calcium channels and their antagonists. High-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for drug design. nih.gov

X-ray Crystallography of Channel-Antagonist Complexes

X-ray crystallography has been instrumental in revealing the three-dimensional structures of ion channels in complex with antagonist molecules. While obtaining high-quality crystals of membrane proteins like calcium channels can be challenging, this technique offers atomic-level insights into binding sites and conformational changes upon drug binding. guidetopharmacology.org For instance, crystallographic studies of engineered prokaryotic calcium channels have provided foundational knowledge about the binding sites of dihydropyridine (B1217469) antagonists. rupress.org These structures have been crucial for understanding the allosteric modulation of channel activity. The absolute stereochemistry of certain antagonist compounds has also been confirmed using X-ray crystallography, which is essential for understanding their specific interactions with the channel. nih.govgoogle.com

Cryo-Electron Microscopy for Structural Elucidation

Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, particularly for large and complex membrane proteins like T-type calcium channels. This technique allows for the determination of high-resolution structures in a near-native state.

Recent cryo-EM studies have provided detailed structures of human Cav3 channels, both alone and in complex with various selective antagonists. ucla.edunih.govnih.gov For example, the structure of human Cav3.1 has been resolved in complex with Z944, a potent and selective T-type channel blocker. ucla.edunih.gov These studies revealed that Z944 binds within the central cavity of the pore domain, with parts of the molecule extending into a fenestration between repeats II and III, effectively acting as a plug. ucla.edunih.gov

Similarly, cryo-EM structures of human Cav3.2 in complex with antagonists like ACT-709478, TTA-A2, TTA-P2, and ML218 have been determined. nih.govnih.govpdbj.org These structures show two distinct binding poses for these compounds within the channel's central cavity, providing a molecular basis for their state-dependent inhibition. nih.govnih.govpdbj.org The binding of these antagonists is often associated with a conformational change in the S6 helix of the second domain (S6II), transitioning from an α-helical to a π-helical conformation. nih.gov Furthermore, these studies have highlighted the potential role of endogenous lipids in stabilizing the binding of antagonists within the cavity. nih.govpdbj.org

The following table summarizes key findings from cryo-EM studies on T-type calcium channel-antagonist complexes:

ChannelAntagonistResolution (Å)Key Binding Site FeaturesReference
Cav3.1Z9443.1Binds in the central cavity, extending into the II-III fenestration. ucla.edunih.gov
Cav3.2ACT-7094782.8 - 3.2Binds in the central cavity, with its polar tail in the IV-I fenestration. nih.govnih.gov
Cav3.2TTA-A22.8 - 3.2Occupies the central cavity, extending into the IV-I fenestration. nih.govnih.gov
Cav3.2TTA-P22.8 - 3.2Projects into the II-III fenestration with its hydrophobic tail in the cavity. nih.govpdbj.org
Cav3.2ML2182.8 - 3.2Binds in the II-III fenestration with its hydrophobic tail in the cavity. nih.gov
Cav3.3MibefradilNot specifiedBinds within the channel pore. researchgate.net
Cav3.3PimozideNot specifiedInteracts with the channel pore. researchgate.net
Cav3.3Otilonium bromideNot specifiedOccupies a binding site within the pore. researchgate.net

Computational Modeling and Drug Design

Computational approaches are integral to modern drug discovery, enabling the prediction of antagonist activity and the rational design of new compounds. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This method is used to predict the potency of new antagonists and to understand the structural features that are important for their function. nih.gov

Several QSAR studies have been conducted on T-type calcium channel blockers. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of isoxazolyl and 3,4-dihydroquinazoline compounds. nih.govnih.gov These studies have generated predictive models based on steric, electrostatic, hydrophobic, and hydrogen-bonding fields, providing insights into the structural requirements for potent T-type channel blockade. nih.gov The predictive power of these models is often validated using external test sets of compounds. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking predicts the preferred orientation of an antagonist when bound to the channel, while molecular dynamics (MD) simulations provide insights into the stability of the complex and the conformational changes that occur over time. frontiersin.org These techniques are crucial for understanding the molecular interactions between the antagonist and the channel at a dynamic level. acs.orgnih.gov

Docking studies have been used to investigate the binding of various antagonists, including anandamide (B1667382) and cannabidiol, to Cav3.2 channels. frontiersin.orgresearchgate.netemnuvens.com.br These studies help to identify key amino acid residues involved in the interaction and to predict the binding affinity. researchgate.net For instance, docking simulations of the cyclic peptide PnCS1 into the cryo-EM structure of Cav3.1 revealed that it likely acts as a pore blocker, residing between the selectivity filter and the intracellular gate. acs.orgnih.gov MD simulations can further refine these models and assess the stability of the predicted binding poses. acs.orgnih.govresearchgate.net

Quantum Topological Molecular Similarity (QTMS)

Quantum Topological Molecular Similarity (QTMS) is an advanced computational method that uses the electron density of molecules to gauge their similarity. rsc.org The underlying principle is that molecules with similar electron densities are likely to have similar biological properties. rsc.org QTMS has been successfully applied in QSAR studies of calcium channel blockers, particularly for 1,4-dihydropyridine (B1200194) derivatives. nih.govresearchgate.net

This method generates descriptors based on quantum chemical topology, which can capture subtle electronic effects within the molecules. nih.govresearchgate.net These descriptors have proven to be effective substitutes for traditional empirical parameters in QSAR models. researchgate.net QTMS studies have been able to explain a high percentage of the variance in the antagonistic activity of dihydropyridines and identify the key structural components, such as the substituted 4-phenyl ring, that have a significant influence on their biological activity. nih.gov

Emerging Research Frontiers in Calcium Channel Antagonism

Discovery and Development of Highly Selective Antagonists for Specific Isoforms

The development of highly selective antagonists for specific calcium channel isoforms presents a significant challenge due to the high degree of sequence homology within the calcium channel family. acs.org This similarity is particularly pronounced at the catalytic sites or binding pockets of different isoforms. researchgate.net Despite these hurdles, progress is being made in developing isoform-selective modulators.

Historically, the discovery of calcium channel blockers (CCBs) began in the 1960s with the screening of compounds for coronary dilation. frontiersin.orgnih.gov This led to the identification of drugs that blocked calcium entry, which were later classified into families like dihydropyridines, phenylalkylamines, and benzothiazepines. nih.govguidetopharmacology.org These classical CCBs primarily target L-type (CaV1) channels. nih.govannualreviews.org However, the need for antagonists that can selectively target other channel subtypes, such as N-type (CaV2.2) or T-type (CaV3), is crucial for treating a wider range of conditions with fewer side effects. annualreviews.orgmdpi.com

Recent research has focused on creating subtype-specific antagonists. For instance, selective peptide antagonists for neuronal voltage-sensitive calcium channels (VSCCs) have been characterized. annualreviews.org The development of potent and selective inhibitors for T-type calcium channels is also an active area of research, with novel compounds being identified through high-throughput screening and subsequent optimization. nih.govacs.org One such example is the identification of ML218, a selective T-type calcium channel inhibitor. nih.gov Similarly, efforts to develop highly selective antagonists for the GluK3 kainate receptor subtype, a type of ionotropic glutamate (B1630785) receptor, have yielded compounds with unprecedented selectivity. nih.gov

The quest for selectivity extends to targeting specific protein-protein interactions that modulate channel function. For example, synthetic peptides have been designed to interfere with the interaction between the channel's pore-forming subunit and its accessory subunits, offering a novel way to achieve specificity. mdpi.com

Table 1: Examples of Recently Developed Selective Calcium Channel Antagonists

Compound/Class Target Isoform(s) Therapeutic Potential
ML218 T-type (CaV3.1, CaV3.2, CaV3.3) Neurological disorders, Parkinson's disease nih.gov
C2230 N-type (CaV2.2) Chronic pain jci.org
Ziconotide N-type (CaV2.2) Chronic pain jci.org
Lomerizine Derivatives N-type Analgesia mdpi.com
PnCS1 T-type (CaV3.1) Neurological and cardiovascular diseases acs.org

Identification of Novel Allosteric Modulators and Binding Sites

The discovery of novel allosteric modulators and their binding sites on calcium channels represents a promising frontier in drug development. Allosteric modulators bind to a site distinct from the primary (orthosteric) ligand binding site, offering a more nuanced way to control channel function. mdpi.com This approach can lead to drugs with improved selectivity and fewer side effects. mdpi.com

Research has identified that classical CCBs like dihydropyridines, phenylalkylamines, and benzothiazepines bind to three separate but allosterically interacting receptor sites on CaV1.2 channels. acs.orgguidetopharmacology.org Cryo-electron microscopy has provided high-resolution views of these binding sites, revealing that dihydropyridines bind to the external, lipid-facing surface of the pore module, while phenylalkylamines bind within the central cavity of the pore. acs.org

Recent studies have focused on identifying entirely new allosteric sites. For example, in the calcium-sensing receptor (CaSR), a G protein-coupled receptor that modulates calcium homeostasis, multiple allosteric binding sites have been identified. nih.govacs.org This includes sites for endogenous positive allosteric modulators (PAMs) like certain amino acids. nih.gov The discovery of these sites opens up opportunities for developing novel allosteric modulators with unique pharmacological properties. acs.org

Furthermore, computational approaches and mutagenesis studies are being used to pinpoint novel allosteric binding sites on various receptors, including the cannabinoid CB1 receptor, which can then be targeted by new classes of modulators. mdpi.com The identification of these sites is a critical step in developing the next generation of allosteric drugs for a variety of diseases.

Understanding Allosteric Interactions Between Distinct Binding Sites

A deeper understanding of the allosteric interactions between different binding sites on calcium channels is crucial for rational drug design. These interactions mean that the binding of a ligand to one site can influence the binding and/or effect of a ligand at another site. nih.govnih.gov

The three main classes of L-type CCBs—dihydropyridines, phenylalkylamines, and benzothiazepines—bind to distinct but allosterically coupled sites. guidetopharmacology.org Structural studies on the bacterial calcium channel CaVAb have shown that the binding sites for these drugs are in close physical proximity. guidetopharmacology.org For instance, the binding of diltiazem (B1670644) (a benzothiazepine) and amlodipine (B1666008) (a dihydropyridine) to distinct sites on the same subunit has been visualized, providing a structural basis for their allosteric interaction. researchgate.net

Research using live-cell FRET assays has revealed a cyclical allosteric binding scheme for calmodulin (CaM) and calcium-binding proteins (CaBPs) to CaV1.3 channels. nih.gov This demonstrates how two modulating ligands can bind simultaneously to different sites and influence channel function, a mechanism that differs from simple competitive binding. nih.gov

The study of allosteric modulation is not limited to direct channel blockers. For the calcium-sensing receptor (CaSR), both positive and negative allosteric modulators have been shown to induce "stimulus bias," where they preferentially modulate certain downstream signaling pathways over others. oup.com This is quantified by assessing the modulator's effect on the orthosteric ligand's affinity (cooperativity parameter, α) and its signaling efficacy (operational parameter, β). oup.com Understanding these complex interactions is key to developing drugs with more precise and targeted effects.

Advanced Methodologies in Novel Antagonist Discovery

The discovery of novel calcium channel antagonists is being accelerated by a range of advanced methodologies. These techniques allow for more efficient screening of large compound libraries and more rational, structure-based drug design.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds. nih.govbiorxiv.org For example, an HTS campaign was used to identify novel T-type calcium channel inhibitors, leading to the discovery of the selective probe ML218. nih.gov Similarly, HTS assays were developed to screen for antagonists of the GPR17 receptor, resulting in the identification of two novel compounds. biorxiv.org

Structure-based drug design is another powerful approach that relies on detailed knowledge of the three-dimensional structure of the target protein. researchgate.net High-resolution structural information from techniques like X-ray crystallography and cryo-electron microscopy allows for the rational design of molecules that can bind with high affinity and selectivity to specific sites on the channel. acs.orgguidetopharmacology.org This approach has been instrumental in understanding the binding of existing CCBs and is guiding the development of new ones. acs.org

Computational methods, including molecular docking and molecular dynamics simulations, are also playing an increasingly important role. nih.gov These techniques can predict how a potential drug molecule will bind to its target, helping to prioritize compounds for synthesis and testing. For instance, molecular modeling was used to identify putative allosteric binding sites on the cannabinoid CB1 receptor. mdpi.com

Role of Post-Translational Modifications in Antagonist Efficacy

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they can play a crucial role in regulating calcium channel function and, consequently, the efficacy of antagonists. nih.govmdpi.com PTMs can affect channel trafficking, degradation, and biophysical properties like ion conductance and gating. nih.govnih.gov

Several types of PTMs have been shown to modulate calcium channels, including phosphorylation, S-nitrosylation, and ubiquitination. nih.gov For example, phosphorylation by protein kinases can alter channel activity. nih.gov The activity of the CaV1.2 channel, a key drug target in the cardiovascular system, is known to be altered by a variety of PTMs. nih.gov These modifications are increasingly being recognized as important factors in the pathogenesis of various diseases, including neurodegenerative disorders. nih.govresearchgate.net

The interplay between PTMs and antagonist efficacy is an emerging area of research. Understanding how disease-related changes in PTMs affect drug binding and channel modulation could lead to the development of more effective therapeutic strategies. nih.gov For instance, if a particular PTM is associated with a disease state, drugs could be designed to specifically target the modified channel. Furthermore, investigating the PTMs of the huntingtin protein and other neuronal signaling proteins is considered essential for understanding the mechanisms of Huntington's disease and identifying new therapeutic targets. mdpi.com

Investigating Multi-Targeting Calcium Channel Antagonists

While the development of highly selective antagonists is a major goal, there is also growing interest in multi-targeting or "dual-action" calcium channel antagonists. mdpi.com These are single molecules designed to interact with more than one target, which can offer advantages in treating complex diseases where multiple pathways are involved.

An example of this approach is lomerizine, a dual antagonist of both L-type and T-type calcium channels that was investigated for migraine treatment. mdpi.com Although it was withdrawn, its derivatives have led to the development of more potent and selective N-type channel blockers. mdpi.com

The concept of multi-targeting is part of a broader trend in pharmacology known as polypharmacology, which recognizes that many effective drugs act on multiple targets. By rationally designing drugs to hit a specific combination of targets, it may be possible to achieve enhanced therapeutic efficacy or a better side-effect profile than with a single-target drug or a combination of separate drugs. This strategy is being explored for various conditions, including pain, where antagonists that can block multiple types of calcium channels might provide more effective analgesia. mdpi.com

Q & A

Q. What experimental models are standard for evaluating the neuroprotective efficacy of Calcium Channel Antagonist 3 in cerebral ischemia?

Methodological Answer: The four-vessel occlusion (4-VO) rat model is a widely accepted in vivo model for studying global cerebral ischemia. It allows assessment of hippocampal CA1 neuronal survival post-treatment. For example, SNX-111 (a selective N-type antagonist) demonstrated neuroprotection when administered intravenously up to 24 hours post-ischemia in this model . In vitro models include brain slice recordings from regions like the dorsal lateral geniculate nucleus to measure native T-type currents, as validated for TTA-A2 .

Q. How can researchers characterize the binding affinity and specificity of this compound to its target channels?

Methodological Answer: Radioligand binding assays, such as ³H-nimodipine saturation studies, quantify affinity (KD) and maximal binding sites (Bmax) in human brain membranes. Calcium dependency assays (e.g., half-maximal stimulation at 3 × 10<sup>−5</sup> M CaCl2) and competitive inhibition tests with dihydropyridine analogs confirm specificity. Verapamil and diltiazem interactions can reveal complex binding profiles . Patch-clamp electrophysiology further validates voltage-dependent inhibition and selectivity across channel subtypes (e.g., Cav3.1 vs. L-type) .

Advanced Research Questions

Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

Methodological Answer: Discrepancies often arise from differences in therapeutic time windows or heterogeneous patient populations. To mitigate this:

  • Implement stratified randomization based on time-to-treatment intervals (e.g., ≤3 hours vs. >3 hours post-stroke) .
  • Use pharmacokinetic (PK) monitoring to ensure target engagement and adjust dosing schedules (e.g., nimodipine’s hypotension-linked dose adjustments) .
  • Incorporate surrogate biomarkers (e.g., neuroimaging for infarct volume) to correlate biological activity with clinical outcomes .

Q. What methodologies optimize the therapeutic time window for this compound in ischemia-reperfusion injury?

Methodological Answer: Preclinical studies using microdialysis and glutamate release assays (e.g., SNX-111 vs. SNX-230) can identify compounds with delayed efficacy windows. In vivo dose-response studies with staggered administration (e.g., 0–24 hours post-ischemia) determine maximal neuroprotection timelines. Combining antagonists with reperfusion therapies (e.g., thrombolytics) in multimodal trials may extend salvageable tissue periods .

Q. How can researchers ensure subtype selectivity when designing this compound derivatives?

Methodological Answer:

  • Use whole-cell patch-clamp assays to compare IC50 values across channel subtypes (e.g., Cav3.1 vs. L-type). TTA-A2 demonstrated 300-fold selectivity for T-type over high-voltage-activated channels .
  • Structural studies (e.g., NMR for ω-agatoxin IVA) identify critical binding motifs, such as hydrophobic C-terminal residues for P-type specificity, guiding chemical modifications .
  • In silico modeling of dihydropyridine analogs predicts interactions with L-type vs. N-type channel domains .

Q. What strategies resolve contradictory data on this compound’s role in apoptosis modulation?

Methodological Answer: Context-dependent effects (e.g., tumor vs. neuronal cells) require:

  • Cell-type-specific assays: In DLBCL models, L-type agonists (Bay K8644) enhanced rituximab-induced apoptosis, while antagonists (nimodipine) attenuated it. Use PDX mouse models to validate tissue-specific responses .
  • Mechanistic studies: Measure intracellular Ca<sup>2+</sup> flux (IC50 ~40 nM) and correlate with downstream pathways (e.g., caspase activation) .

Q. How should multi-modal therapeutic approaches integrating this compound be experimentally validated?

Methodological Answer:

  • Preclinical co-administration trials: Combine antagonists with reperfusion agents (e.g., tPA) and measure infarct volume reduction vs. monotherapy .
  • Systems biology approaches: Transcriptomic profiling (e.g., RNA-seq) post-treatment identifies synergistic pathways (e.g., inflammation modulation + Ca<sup>2+</sup> homeostasis) .

Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for meta-analyses of this compound trials?

Methodological Answer:

  • Use random-effects models to account for heterogeneity across studies (e.g., varying dosing regimens). Weight studies by inverse variance or sample size .
  • Stratify analysis by trial quality (e.g., JADAD scores) and publication bias assessment (e.g., funnel plots) .

Q. How can researchers mitigate bias in industry-sponsored studies on this compound?

Methodological Answer:

  • Disclose funding sources and employ independent data monitoring committees .
  • Cross-validate findings with publicly funded studies (e.g., NIH trials) and pre-register protocols (ClinicalTrials.gov ) to reduce outcome reporting bias .

Experimental Design Tables

Parameter Recommendation Evidence Source
Therapeutic Time WindowStratify randomization by ≤3 vs. >3 hours
Binding Assays³H-nimodipine saturation (KD ~0.27 nM)
Selectivity ValidationPatch-clamp IC50 ratios (Cav3.1 vs. L-type)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.